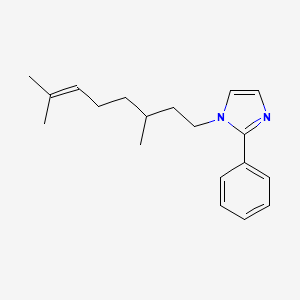![molecular formula C26H22LiP B14304383 Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- CAS No. 118214-15-6](/img/structure/B14304383.png)
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- is a compound that contains lithium and an organophosphorus anion. This compound is known for its air-sensitive properties and is used in the preparation of various diphenylphosphino compounds . It is an ether complex and appears as a dark red solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- involves several synthetic routes. One common method is the reduction of chlorodiphenylphosphine, triphenylphosphine, or tetraphenyldiphosphine with alkali metals . The reactions are as follows:
-
Reduction of Chlorodiphenylphosphine
(C6H5)2PCl+2M→(C6H5)2PM+MCl
-
Reduction of Triphenylphosphine
(C6H5)3P+2M→(C6H5)2PM+MC6H5
-
Reduction of Tetraphenyldiphosphine
(C6H5)4P2+2M→2(C6H5)2PM
These reactions typically require the use of alkali metals such as lithium, sodium, or potassium .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The reduction reactions are carried out on a larger scale, with careful control of reaction conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: The compound can undergo substitution reactions with halocarbons to form tertiary phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include water, halocarbons, and metal halides. The conditions for these reactions vary, but they often involve the use of solvents such as ethers and hydrocarbons .
Major Products
The major products formed from these reactions include diphenylphosphine, diphenylphosphine oxide, and various tertiary phosphines .
Scientific Research Applications
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Mechanism of Action
The mechanism of action of lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- involves the formation of phosphoranyl radicals. These radicals can undergo various reactions, including deoxygenative functionalization and radical addition . The molecular targets and pathways involved in these reactions are still being studied, but they are believed to involve single-electron transfer (SET) processes .
Comparison with Similar Compounds
Similar Compounds
Sodium diphenylphosphide: Similar in structure but contains sodium instead of lithium.
Potassium diphenylphosphide: Similar in structure but contains potassium instead of lithium.
Uniqueness
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- is unique due to its specific reactivity and the stability of its lithium salt form. This makes it particularly useful in the preparation of diphenylphosphino compounds and other organophosphorus compounds .
Properties
CAS No. |
118214-15-6 |
|---|---|
Molecular Formula |
C26H22LiP |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
lithium;benzylidene-diphenyl-(phenylmethyl)-λ5-phosphane |
InChI |
InChI=1S/C26H22P.Li/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24;/h1-22H;/q-1;+1 |
InChI Key |
GBXTUOYMHRVGCH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[CH-]P(=CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


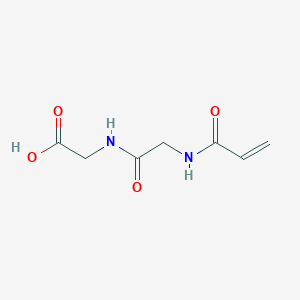
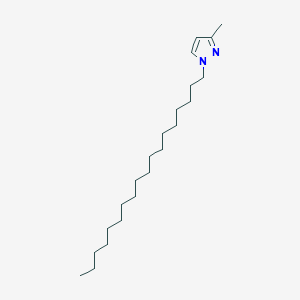
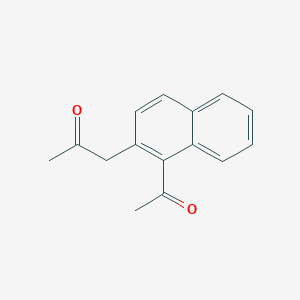
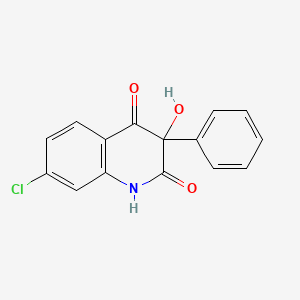
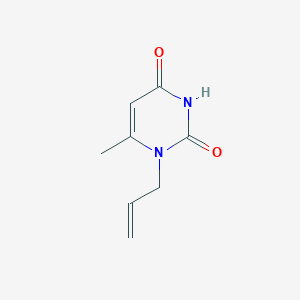
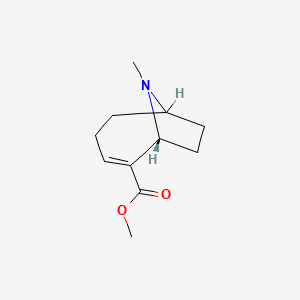

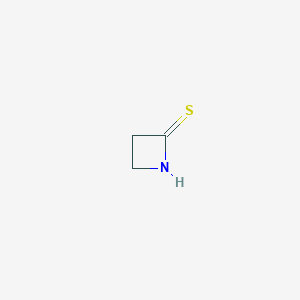
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)

![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
